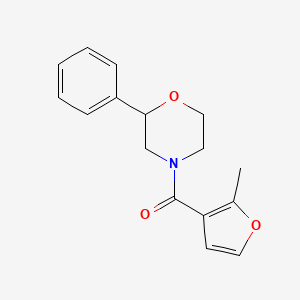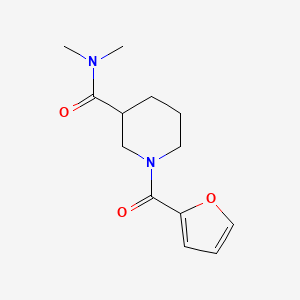
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine carboxamides and is known to have anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A is not fully understood, but it is believed to act on the immune system by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It is also believed to act on the nervous system by inhibiting the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling.
Biochemical and Physiological Effects:
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the release of neurotransmitters involved in pain signaling, and reduce the activation of immune cells such as macrophages and T cells. It has also been shown to reduce the expression of inflammatory genes and increase the expression of anti-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A in lab experiments is its high potency and selectivity for its target receptors. This makes it an ideal compound for studying the mechanisms of inflammation and pain. However, one of the limitations of using 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A. One area of research is to investigate its potential use in the treatment of chronic pain and inflammatory diseases. Another area of research is to study its mechanism of action in more detail to identify potential new targets for drug development. Additionally, there is a need for further optimization of the synthesis method to improve the yield and purity of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A.
Conclusion:
In conclusion, 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of chronic pain and inflammatory diseases. While there are still many unanswered questions about its mechanism of action and potential uses, 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A holds great promise for the development of new drugs for the treatment of inflammation and pain.
Synthesemethoden
The synthesis of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A involves the reaction of 3-fluoro-4-methylbenzoic acid with N,N-dimethyl-1,2-diaminoethane in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to obtain 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A. This synthesis method has been reported in several studies and has been optimized to yield high purity and high-quality 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A.
Wissenschaftliche Forschungsanwendungen
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in several animal models of inflammation and pain. 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A has also been studied for its potential use in the treatment of chronic pain, neuropathic pain, and inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-9-4-5-11(7-12(9)15)17-8-10(6-13(17)18)14(19)16(2)3/h4-5,7,10H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWMFBMDJZEYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)




![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)


